Selective Substrate for His-Xaa Endopeptidase
Z-His-Leu-OH is specifically recognized and cleaved by a novel fungal Pro-x(aa)/His-x(aa) endopeptidase, while analogous Z-dipeptides with different amino acid compositions (e.g., Z-Gly-Leu-OH) are not reported as substrates [1]. This selectivity is attributed to the histidine residue, which is essential for enzyme binding and catalysis . The enzyme's activity on Z-His-Leu-OH provides a distinct tool for studying histidine-specific proteolytic pathways and for enzymatic peptide synthesis [1].
| Evidence Dimension | Enzyme Substrate Specificity |
|---|---|
| Target Compound Data | Z-His-Leu-OH (substrate) |
| Comparator Or Baseline | Z-Gly-Leu-OH or Z-Ala-Leu-OH (no reported cleavage) |
| Quantified Difference | Qualitative difference (specific vs. non-specific) |
| Conditions | Fungal endopeptidase from Basidiomycete strain, in vitro assay |
Why This Matters
For enzymatic assays or biocatalytic peptide synthesis, Z-His-Leu-OH offers unique substrate specificity not achievable with other Z-dipeptides, ensuring targeted reactions and reducing background noise.
- [1] TA ČR Starfos. (1993). New microbial Pro-x(aa), His-x(aa) endopeptidase: its isolation, properties and use as catalyst of peptide (Project IA520109). Retrieved from https://starfos.tacr.cz/en/projekty/IA520109 View Source
